6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5,7-dichloro-3-methylbenzenesulfonamide with a suitable aldehyde or ketone in the presence of a base . The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator, influencing insulin release and vascular smooth muscle function . The compound’s effects are mediated through its binding to these channels, altering their activity and leading to physiological changes.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar properties.
Phthalazinone derivatives: Used in the treatment of various diseases, including cancer and diabetes.
Uniqueness
6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dichloro and methyl groups contribute to its activity and selectivity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C8H6Cl2N2O2S |
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Molecular Weight |
265.12 g/mol |
IUPAC Name |
6,8-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6Cl2N2O2S/c1-4-11-7-3-5(9)2-6(10)8(7)15(13,14)12-4/h2-3H,1H3,(H,11,12) |
InChI Key |
SKCOLEPRSPXFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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